molecular formula C₁₆H₁₉NO₇ B029609 1-O-Indol-3-ylacetyl-beta-D-glucose CAS No. 19817-95-9

1-O-Indol-3-ylacetyl-beta-D-glucose

カタログ番号: B029609
CAS番号: 19817-95-9
分子量: 337.32 g/mol
InChIキー: HHDMMUWDSFASNB-JZYAIQKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-O-(indol-3-ylacetyl)-beta-D-glucose is an indoleacetic acid ester conjugate and an indolyl carbohydrate. It derives from a beta-D-glucose.

作用機序

Target of Action

The primary target of IAA-Glucose is the enzyme UDP-glucosyltransferases (UGT84B1) . This enzyme catalyzes the reaction of free Indole-3-acetic acid (IAA) with glucose to generate IAA-Glucose .

Mode of Action

IAA-Glucose is formed when the enzyme UGT84B1 catalyzes the reaction of free IAA with glucose . This process is a key mechanism for regulating free IAA levels in monocots . The formation of IAA-Glucose helps maintain the balance of endogenous IAA, which is crucial for plant growth and development .

Biochemical Pathways

IAA-Glucose plays a significant role in the auxin homeostasis pathway. The principal auxin degradation pathways in plants include oxidation by the Arabidopsis thaliana gene DIOXYGENASE FOR AUXIN OXIDATION 1/2 (AtDAO1/2) and conjugation by Gretchen Hagen3s (GH3s) . IAA-Glucose is part of the conjugation process .

Pharmacokinetics

The pharmacokinetics of IAA-Glucose in plants involves its synthesis through the action of the UGT84B1 enzyme . .

Result of Action

The formation of IAA-Glucose results in altered plant architecture. Overexpression of the gene encoding for the enzyme that catalyzes the formation of IAA-Glucose (OsIAAGLU) in rice resulted in increased number of tillers and leaf angle, decreased plant height and panicle length, and altered root gravitropism . Moreover, it led to reduced sensitivity to IAA/NAA .

Action Environment

The action of IAA-Glucose is influenced by various environmental factors. For instance, the expression of OsIAAGLU, the gene encoding the enzyme that catalyzes the formation of IAA-Glucose, can be induced by IAA and NAA . .

生物活性

1-O-Indol-3-ylacetyl-beta-D-glucose (1-O-IAGlu) is a glycoside compound derived from indole-3-acetic acid (IAA) and is predominantly found in maize (Zea mays). This compound plays a significant role in plant physiology, particularly in the regulation of growth and development through its interactions with auxins, which are critical plant hormones.

Chemical Structure and Synthesis

The molecular formula of 1-O-IAGlu is C15_{15}H17_{17}NO7_{7}, with a molecular weight of approximately 337.32 g/mol. The compound consists of an indole moiety linked to a beta-D-glucose unit via an acetyl group. It can be synthesized through both enzymatic and chemical methods:

  • Enzymatic Synthesis : The enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase catalyzes the formation of 1-O-IAGlu from IAA and UDP-glucose, primarily occurring in the liquid endosperm of corn kernels .
  • Chemical Synthesis : Various chemical methods can also yield 1-O-IAGlu, allowing for controlled production conditions that ensure high purity and yield.

Biological Functions

1-O-IAGlu serves multiple biological functions within plant systems:

  • Auxin Storage and Transport : It acts as a storage form of IAA, facilitating its transport and controlled release within the plant. This regulation is crucial for maintaining IAA homeostasis, which is essential for various growth processes .
  • Regulation of Plant Growth : By modulating the levels of free IAA, 1-O-IAGlu influences plant development, including cell elongation and differentiation. Environmental factors such as light, temperature, and nutrient availability can affect its synthesis and degradation.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related indole derivatives compared to 1-O-IAGlu:

Compound NameStructural FeaturesUnique Aspects
Indole-3-acetic acidSimple indole structure without sugar moietyDirectly active auxin; involved in rapid growth response
4-O-(Indole-3-acetyl)-D-glucopyranoseIndole linked to glucose at a different positionSlightly more soluble; potential biomarker for corn
Indole-3-butyric acidLonger aliphatic chain attached to indolePrimarily used in rooting applications

1-O-IAGlu is unique due to its specific linkage between indole and glucose, enabling it to function effectively as a storage form of auxin while participating in metabolic pathways that regulate plant growth.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 1-O-IAGlu:

  • Regulation of Auxin Levels : Studies indicate that the enzymatic hydrolysis of 1-O-IAGlu can lead to the release of free IAA, demonstrating its role in regulating auxin levels within plants .
  • Impact on Plant Development : Experimental models have shown that manipulating the levels of 1-O-IAGlu can significantly influence plant morphology and growth rates, suggesting its potential application in agricultural practices to enhance crop yields .
  • Environmental Interactions : Research has demonstrated that environmental stressors can affect the biosynthesis of 1-O-IAGlu, indicating its role in plant responses to abiotic stress .

化学反応の分析

Transacylation Reactions

1-O-IAGlu serves as a high-energy donor for ester formation:

A. myo-Inositol Conjugation

1 O IAGlu myo inositolIndol 3 ylacetyl myo inositol IA myo inositol glucose\text{1 O IAGlu myo inositol}\rightarrow \text{Indol 3 ylacetyl myo inositol IA myo inositol glucose}

  • Catalyzed by indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase .
  • Substrate specificity: Only 1-O-IAGlu and myo-inositol are accepted .

B. Glycerol Conjugation

1 O IAGlu glycerolIndol 3 ylacetyl glycerol glucose\text{1 O IAGlu glycerol}\rightarrow \text{Indol 3 ylacetyl glycerol glucose}

  • Observed in Zea mays endosperm extracts .

Non-Enzymatic Isomerization

1-O-IAGlu undergoes pH-dependent acyl migration to form positional isomers:1 O IAGlupH 7 02 O IAGlupH 9 04 O IAGlu 6 O IAGlu\text{1 O IAGlu}\xrightarrow{\text{pH 7 0}}\text{2 O IAGlu}\xrightarrow{\text{pH 9 0}}\text{4 O IAGlu 6 O IAGlu}Kinetic Data (pH 7.0, 25°C) :

Isomerization PathwayHalf-Life
1-O → 2-O3.5 hours
2-O → 4-O/6-O8 hours

A. Enzymatic Hydrolysis

  • 4-O-IAGlu/6-O-IAGlu Hydrolases : Release free IAA and glucose .
  • 1-O-IAGlu Hydrolase : Rarely observed due to metabolic channeling .

B. Acidic Hydrolysis

Under acidic conditions (pH 2.0, 100°C):1 O IAGluIAA glucose\text{1 O IAGlu}\rightarrow \text{IAA glucose}

  • Complete hydrolysis occurs within 1 hour .

Role in Conjugation Pathways

1-O-IAGlu is a precursor to complex auxin conjugates in plants:

PathwayProductBiological Role
IA-myo-inositol glycosylation IA-myo-inositol arabinosidesLong-term auxin storage in maize kernels
Secondary esterification IA-myo-inositol galactosidesHormone transport regulation

Table 1: Substrate Specificity of Key Enzymes

EnzymeSubstrateProductInhibitors
IAGlu synthaseIAA, UDP-glucose1-O-IAGlu2,4-Dichlorophenoxyacetic acid
IA-myo-inositol synthase1-O-IAGlu, myo-inositolIA-myo-inositolNaphthalene-1-acetylglucose

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMMUWDSFASNB-JZYAIQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173536
Record name 1-O-Indol-3-ylacetylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-95-9, 52703-89-6
Record name 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19817-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Indol-3-ylacetylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Indol-3-ylacetylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-(Indole-3-acetyl)-D-glucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301785
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While IAA-glucose itself might not directly interact with targets like free IAA, its significance lies in its role as a reversible storage form of IAA [, , ]. Enzymes like IAA-glucose hydrolases can cleave IAA-glucose, releasing free IAA, which can then exert its effects on plant growth and development [, , ]. Downstream effects of this free IAA release can include cell elongation, root initiation, and various developmental responses.

A: Molecular Formula: C16H19NO7Molecular Weight: 337.33 g/molSpectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for IAA-glucose might not be explicitly mentioned in the provided research, although characterization techniques like HPLC and GC-MS have been employed to identify it [].

A: IAA-glucose is synthesized from indole-3-acetic acid (IAA) and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlu synthase) [, , , ]. This process effectively conjugates IAA, creating a storage form. Degradation of IAA-glucose primarily occurs through enzymatic hydrolysis, facilitated by IAA-glucose hydrolases, releasing free IAA and glucose [, , , ].

A: IAA-glucose metabolism can be influenced by stress conditions. For instance, in Chinese cabbage infected with clubroot disease, the hydrolysis of IAA-glucose increases, potentially contributing to elevated free IAA levels in infected roots []. This suggests a potential role for IAA-glucose in modulating auxin availability during stress responses.

A: Yes, studies have shown that manipulating genes involved in IAA-glucose metabolism can alter plant growth and development. For example, overexpressing the maize IAGlu gene in strawberry enhanced shoot proliferation and root formation in some transgenic clones []. Additionally, overexpressing OsIAGLU in rice affected tiller formation []. These findings underscore the potential of manipulating IAA-glucose metabolism for crop improvement.

A: IAA-glucose exhibits sensitivity to alkaline conditions, making it prone to hydrolysis during extraction and purification procedures if the pH is not carefully controlled [, ]. This highlights the importance of considering compound stability during experimental design.

A: While not specifically mentioned in the provided research, analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are commonly employed for the sensitive detection and quantification of IAA-glucose in plant tissues [, ].

A: The study of IAA-glucose is intertwined with the broader research on auxin metabolism and its role in plant growth and development, a field with a rich history dating back over a century. Early work focused on identifying and characterizing auxin conjugates [], gradually unraveling their diverse functions and regulation in plants []. With the advent of molecular biology and genetic tools, researchers gained the ability to manipulate genes involved in IAA-glucose metabolism [, , ], providing deeper insights into its physiological roles.

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